2-Methylpentane-3-sulfonamide

Übersicht

Beschreibung

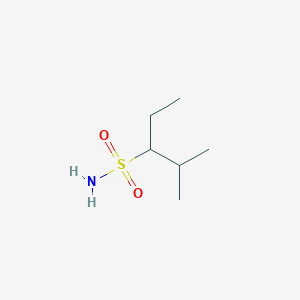

2-Methylpentane-3-sulfonamide is an organic compound with the chemical formula C6H15NO2S. It has a molecular weight of 165.26 . It appears as an oil at room temperature .

Molecular Structure Analysis

The molecular structure of 2-Methylpentane-3-sulfonamide consists of a sulfonamide functional group attached to a 2-methylpentane molecule . The IUPAC name is 2-methylpentane-3-sulfonamide .Physical And Chemical Properties Analysis

2-Methylpentane-3-sulfonamide is an oil at room temperature . More specific physical and chemical properties are not available.Wissenschaftliche Forschungsanwendungen

Broad-Spectrum Antibody Development : A study by Adrián et al. (2009) discusses the generation of antibodies for a wide range of sulfonamide antibiotic congeners. These antibodies are used to develop a highly sensitive enzyme-linked immunosorbent assay (ELISA) for analyzing milk samples. The study emphasizes the importance of these antibodies in detecting sulfonamide antibiotics, especially in the veterinary field.

Investigation of Environmental Contaminants : Research by Shoeib et al. (2005) examines the presence of perfluorinated sulfonamides in indoor and outdoor air, as well as in house dust. This study is significant in understanding the environmental occurrence and human exposure to these compounds.

Study of Firefighting Foam Surfactant : Moe et al. (2012) investigate the structure and transformation products of the firefighting foam surfactant Forafac®1157, which contains sulfonamide structures Moe et al., 2012. This is crucial for understanding the environmental impact and biodegradation of such substances.

Biotransformation in Wetland Plants : A study on the biotransformation of Sulfluramid (N-ethyl perfluorooctane sulfonamide) in wetland plants under various conditions highlights the interactions between microbial communities and N-EtFOSA Yin et al., 2018. This research offers insights into the environmental behavior of sulfonamides in wetlands.

Chemical Synthesis and Evaluation : The synthesis and evaluation of sulfonamide-containing compounds are explored for their potential in various applications, such as cyclooxygenase-2 inhibitors Penning et al., 1997. This is important for developing new pharmaceutical and chemical products.

Air Quality and Public Health : Research on the distribution of perfluoroalkyl sulfonamides in the atmosphere and their implications for air quality and public health is addressed in studies like those by Shoeib et al., 2004. This research is critical for understanding the environmental persistence and human exposure to these compounds.

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-methylpentane-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2S/c1-4-6(5(2)3)10(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTORGLIMFIRJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpentane-3-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

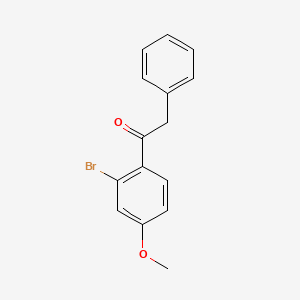

![2-amino-N,3-dimethyl-N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}butanamide](/img/structure/B1524907.png)